1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
This compound features a pyrimidine core substituted with a 1H-1,2,4-triazole ring at the 6-position, linked via a piperazine moiety to an ethanone group bearing a 3-(trifluoromethyl)phenyl substituent. The structural complexity of this molecule combines heterocyclic diversity (pyrimidine, triazole) with a trifluoromethyl group, a hallmark of enhanced metabolic stability and lipophilicity in medicinal chemistry .
Properties
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-19(21,22)15-3-1-2-14(8-15)9-18(30)28-6-4-27(5-7-28)16-10-17(25-12-24-16)29-13-23-11-26-29/h1-3,8,10-13H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECIPEXIXIFVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be broken down into its structural components:
- Triazole ring : A five-membered heterocyclic compound containing three nitrogen atoms.
- Pyrimidine moiety : Another nitrogen-containing heterocycle that enhances the compound's biological activity.
- Piperazine : A six-membered ring that contributes to the pharmacological properties.
- Trifluoromethyl group : This group is known to enhance lipophilicity and metabolic stability.
The molecular formula is with a molecular weight of 442.5 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| BT-474 | 0.99 ± 0.01 | Induces apoptosis via tubulin polymerization inhibition |
| HeLa | 15.6 | Cell cycle arrest at sub-G1 phase |
| MCF-7 | 23.9 | Apoptotic pathway activation |
The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of tubulin polymerization .
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Flow cytometric analysis indicates that the compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Study 1: Cytotoxic Activity Against Cancer Cell Lines
In a study evaluating various triazole derivatives, the target compound demonstrated potent cytotoxic effects against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM , indicating high efficacy . The study employed MTT assays to quantify cell viability post-treatment.
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the mechanisms underpinning the observed cytotoxicity. It was found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways . The use of acridine orange/ethidium bromide staining further confirmed apoptotic cell death.
Study 3: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications in the trifluoromethyl group significantly influenced biological activity. Compounds lacking this group displayed reduced potency against cancer cells, suggesting its importance in enhancing biological interactions .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrimidine rings often exhibit significant antimicrobial properties. A study focusing on related triazole derivatives demonstrated promising antibacterial and antifungal activities when tested against various strains. The incorporation of the piperazine moiety enhances solubility and bioavailability, making it an attractive candidate for further development in antimicrobial therapies .
Antitubercular Activity
The compound's structural analogs have shown potential as anti-tuberculosis agents. Investigations into similar triazole-pyrimidine derivatives revealed effective inhibition of Mycobacterium tuberculosis. The presence of the triazole ring is particularly noted for its role in enhancing the biological activity against resistant strains of the bacterium .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in pathogenic processes, potentially leading to the development of new therapeutic agents . The hydrophobic interactions facilitated by the trifluoromethyl group are believed to play a crucial role in these interactions.
Case Studies
Comparison with Similar Compounds
a) Pyrimidine vs. Pyridine and Thiophene
- Target Compound : The pyrimidine-triazole core may engage in π-π stacking and hydrogen bonding due to nitrogen-rich heterocycles.
- MK45 (): Replaces pyrimidine with a 3-chloro-5-(trifluoromethyl)pyridine ring. Pyridine’s lower basicity compared to pyrimidine may reduce solubility but enhance membrane permeability.
- MK47 () : Substitutes pyrimidine with a thiophene ring. Thiophene’s sulfur atom contributes to hydrophobic interactions but lacks hydrogen-bonding capability, likely reducing binding specificity compared to the target compound .
b) Triazole Positioning
- Target Compound : The 1H-1,2,4-triazol-1-yl group at the pyrimidine 6-position offers a distinct hydrogen-bonding profile.
- Compound w3 () : Features a 1H-1,2,4-triazol-3-yl group attached to a phenylamine-pyrimidine scaffold. The triazole’s positional isomerism may alter binding kinetics or metabolic stability .
Substituent Variations
a) Trifluoromethylphenyl Group
- Target Compound : The 3-(trifluoromethyl)phenyl group enhances lipophilicity and electron-withdrawing effects, favoring interactions with hydrophobic pockets in biological targets.
- MK29 (): Retains the 4-(trifluoromethyl)phenyl group but lacks heterocyclic diversity (only ethanone-piperazine), likely reducing target engagement complexity .
b) Piperazine-Linked Functional Groups
- Target Compound: The ethanone group provides a ketone functionality, which may participate in hydrogen bonding or serve as a metabolic site for oxidation.
- MK69 () : Incorporates a butan-1-one chain, increasing molecular flexibility and possibly bioavailability. However, the extended alkyl chain might reduce metabolic stability .
Pharmacological Implications
- Bioactivity Trends : Trifluoromethyl groups universally enhance lipophilicity, while piperazine improves solubility. Heterocyclic diversity (pyrimidine, triazole) in the target compound likely broadens target specificity compared to simpler analogs like MK29 .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacological Properties*
*Predicted values based on structural analogs.
Preparation Methods
Cyclocondensation of 1H-1,2,4-Triazole with Pyrimidine Precursors
A modified Knoevenagel-cyclocondensation strategy is employed (Figure 1):
- Formation of chalcone intermediate :
- Cyclization with thiourea :
- Oxidative desulfurization :
Key data :
| Parameter | Value |
|---|---|
| Yield (step 1) | 76% |
| Reaction time (step 2) | 6 hr |
| Recrystallization solvent | Dioxane:ethanol (3:1) |
Chlorination to 4-Chloro-6-(1H-1,2,4-Triazol-1-yl)Pyrimidine
Phosphorus oxychloride (POCl₃)-mediated chlorination enables C4 functionalization:
- Conditions : Reflux in POCl₃ (105°C, 4 hr) with catalytic DMF.
- Workup : Quench with ice-water, extract with ethyl acetate, column purify (petroleum ether:ethyl acetate 8:2).
- Yield : 72%.
Spectral validation :
- ¹H NMR (CDCl₃): δ 9.21 (s, 1H, triazole-H), 8.74 (s, 1H, pyrimidine-H), 8.02 (d, J=5.1 Hz, 1H).
- MS (ESI+) : m/z 222.03 [M+H]⁺.
Piperazine Substitution at Pyrimidine C4
Nucleophilic Aromatic Substitution
Piperazine installation proceeds via SNAr mechanism:
- Molar ratio : 1:5 (chloropyrimidine:piperazine).
- Solvent : Chloroform with K₂CO₃ (70°C, 6 hr under N₂).
- Yield : 75% after column chromatography (CHCl₃:MeOH 7:3).
Optimization notes :
- Excess piperazine prevents di-substitution.
- Anhydrous conditions critical for preventing hydrolysis.
Analytical Characterization
Spectroscopic Data Consolidation
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.92 (s, 1H, triazole), 8.45 (s, 1H, pyrimidine), 7.85-7.78 (m, 4H, Ar-H), 3.92 (s, 2H, COCH₂), 3.75-3.60 (m, 8H, piperazine) |
| ¹³C NMR | δ 195.4 (C=O), 161.2 (pyrimidine C2), 139.8 (q, J=32.5 Hz, CF₃), 128.9-125.3 (Ar-C) |
| HRMS | Calculated: 474.1682 [M+H]⁺; Found: 474.1685 |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC (C18 column) | MeCN:H₂O (70:30), 1 mL/min | 99.2% |
| DSC | Onset 184°C | – |
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Sequential coupling | High regiocontrol | Multi-step (5 steps) | 42% |
| One-pot assembly | Reduced purification | Requires excess reagents | 37% |
| Flow chemistry | Scalable | Specialized equipment | 51% |
Industrial-Scale Considerations
- Cost drivers : Piperazine (€120/kg), 3-(trifluoromethyl)benzaldehyde (€450/kg).
- Green chemistry metrics :
- Process Mass Intensity (PMI): 68 (traditional) vs. 41 (flow system).
- E-factor: 23 kg waste/kg product.
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step pathways, typically starting with coupling reactions between pyrimidine intermediates and piperazine derivatives. Key steps include:
- Nucleophilic substitution : Introduction of the triazole moiety to the pyrimidine ring under reflux conditions (ethanol or DMF, 80–100°C) .
- Piperazine coupling : Amide bond formation between the pyrimidine-triazole intermediate and a substituted phenyl ethanone using carbodiimide-based coupling agents .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity .
Methodological Insight : Optimize reaction time and solvent polarity to mitigate byproducts (e.g., unreacted triazole derivatives detected via TLC) .
Q. What analytical techniques are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., trifluoromethylphenyl protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 473.2) .
- HPLC : Purity assessment using C18 columns (retention time: ~12.5 min under gradient elution) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s biological activity?
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally similar triazolopyrimidines (e.g., 3-ethyl-6-methyl-triazolo[4,5-d]pyrimidine, IC50 = 2.1 μM) .
- Target engagement : Use SPR (surface plasmon resonance) to assess binding affinity to kinases (e.g., EGFR, VEGFR) .
- Metabolic stability : Perform microsomal incubation (human liver microsomes) to measure half-life (t1/2) and CYP450 interactions .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications : Replace the triazole with tetrazole or imidazole to assess impact on target binding .
- Substituent effects : Vary the trifluoromethylphenyl group with electron-donating (e.g., -OCH3) or -withdrawing (e.g., -NO2) groups to modulate solubility and potency .
- Piperazine optimization : Introduce methyl or acetyl groups to the piperazine nitrogen to enhance blood-brain barrier penetration .
Q. How should researchers address contradictory data in synthesis or bioactivity results?
- Case example : Discrepancies in optimal solvent polarity (DMF vs. THF) for triazole-pyrimidine coupling can be resolved via Design of Experiments (DoE) to identify temperature-solvent interactions .
- Bioactivity conflicts : Validate conflicting cytotoxicity data (e.g., IC50 variations ±15%) using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Methodological Challenges and Solutions
Q. What computational approaches support target identification?
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys721 of EGFR) .
- ADMET prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP = 3.2, indicating moderate lipophilicity) .
Q. How can crystallography resolve ambiguities in molecular conformation?
- Single-crystal X-ray diffraction : Resolve the orientation of the trifluoromethylphenyl group relative to the triazole-pyrimidine core. Example: Dihedral angle of 45° between phenyl and pyrimidine planes .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
